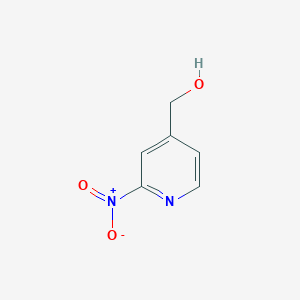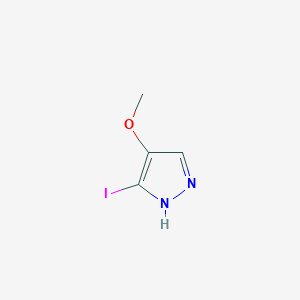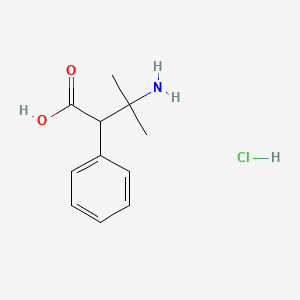
2-(Piperidin-2-yl)pyrazine hydrochloride
Übersicht
Beschreibung
2-(Piperidin-2-yl)pyrazine hydrochloride is a chemical compound with the following properties:
- IUPAC Name : (S)-2-(piperidin-2-yl)pyridine hydrochloride.
- Molecular Weight : Approximately 198.7 g/mol.
- Physical Form : Solid.
- Storage Temperature : Ambient temperature.
Synthesis Analysis
The synthesis of this compound involves the reaction between 2-(piperidin-2-yl)pyridine and hydrochloric acid . The resulting product is the hydrochloride salt of the pyrazine derivative.
Molecular Structure Analysis
The molecular structure of 2-(Piperidin-2-yl)pyrazine hydrochloride consists of a pyrazine ring fused with a piperidine ring. The chlorine atom is attached to the nitrogen atom of the piperidine ring. The stereochemistry is specified as (S) .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Acid-Base Reactions : It can react with bases to form the corresponding free base (2-(piperidin-2-yl)pyrazine).
- Redox Reactions : It may undergo oxidation or reduction processes.
- Substitution Reactions : The chlorine atom can be substituted with other functional groups.
Physical And Chemical Properties Analysis
- Solubility : Soluble in water and polar organic solvents.
- Melting Point : Varies depending on the crystalline form.
- Color : Typically white or off-white.
- Odor : Odorless.
- Stability : Stable under ambient conditions.
Wissenschaftliche Forschungsanwendungen
Pyrazine Derivatives in Drug Discovery
Pyrazine derivatives have been identified as crucial scaffolds in the development of pharmaceutical agents, with a wide range of biological activities. These compounds have been extensively studied for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors, which are important for the treatment of type 2 diabetes mellitus. The search for new DPP IV inhibitors is intense, reflecting the clinical significance of marketed compounds and the ongoing need to understand long-term side effects and discover more efficacious treatments (Mendieta, Tarragó, & Giralt, 2011).
Pyrazine Compounds in Material Science
In the realm of materials science, pyrazine derivatives are explored for their promising applications in the synthesis of heterocycles, which are pivotal in organic synthesis and have wide-ranging industrial applications. These derivatives serve as key intermediates for constructing complex molecular architectures with potential applications in high energy density materials (HEDM). The diversity and functionality of these compounds underscore their utility in designing novel materials with enhanced properties (Yongjin & Ba Shuhong, 2019).
Pyrazine Derivatives as Antimicrobial and Anticancer Agents
Research into pyrazine derivatives has also revealed their significant antimicrobial and anticancer properties. These compounds exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, and anticancer activities, which are essential for developing new therapeutic agents. The structural modification of pyrazine cores allows for the optimization of biological activity, making them valuable candidates for drug discovery and development efforts (Ferreira & Kaiser, 2012).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if swallowed (H302). Avoid inhalation (H335).
- Precautionary Measures : Handle with care. Use appropriate protective equipment (P280). In case of contact with eyes or skin, rinse thoroughly (P301+P312, P302+P352).
Zukünftige Richtungen
Research on 2-(Piperidin-2-yl)pyrazine hydrochloride continues to explore its applications in drug discovery, materials science, and catalysis. Future studies may focus on optimizing its synthesis, investigating novel derivatives, and understanding its biological activities.
Eigenschaften
IUPAC Name |
2-piperidin-2-ylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;/h5-8,11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWKQHTZPRGYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-2-yl)pyrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)




![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)

![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)

